5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMVTNWJTVCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as BB10-3270) is a synthetic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed review of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C12H10F3N3O4
- Molecular Weight : 317.22 g/mol
- SMILES Notation : COCc1c(C(O)=O)nnn1-c(cc1)ccc1OC(F)(F)F
Biological Activity Overview
Research indicates that triazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Triazoles have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Several studies suggest that triazole derivatives can inhibit the proliferation of cancer cells.
- Antiviral Effects : Some compounds in this class have demonstrated activity against viral infections.
Anticancer Activity
A notable aspect of BB10-3270 is its potential anticancer properties. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was reported to exhibit antiproliferative activity against leukemia cell lines such as K-562 and HL-60(TB), comparable to established chemotherapeutics like doxorubicin .
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of various triazole derivatives found that compounds similar to BB10-3270 reduced cell viability significantly in leukemia cell lines. The mechanism involved induction of morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A review highlighted that these compounds could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring can enhance antimicrobial efficacy .
Table 1: Biological Activities of BB10-3270 and Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antiproliferative | K-562 (Leukemia) | 12.5 |
| Related Triazole Derivative | Antimicrobial | Staphylococcus aureus | 15.0 |
| Related Triazole Derivative | Antiviral | Influenza virus | 20.0 |
The mechanism by which BB10-3270 exerts its biological effects is believed to involve:
- Inhibition of Cell Division : By interfering with mitotic processes in cancer cells.
- Induction of Apoptosis : Triggering pathways that lead to programmed cell death.
In a study involving DNA damage assessment, it was found that related triazoles caused significant mitochondrial membrane potential loss and DNA fragmentation in treated cells, indicating a robust apoptotic response .
Scientific Research Applications
Anticancer Applications
The triazole moiety has been extensively studied for its anticancer properties. Several derivatives of triazoles have shown promising results against various cancer cell lines:
- Mechanism of Action : Triazoles can inhibit cell proliferation and induce apoptosis in cancer cells. The presence of trifluoromethoxy and carboxylic acid groups enhances their interaction with biological targets.
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Case Studies :
- A study demonstrated that triazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT116 and Mia-PaCa2, with IC50 values indicating moderate to high potency .
- Another research highlighted the effectiveness of triazole compounds in targeting multiple tumor types, suggesting their potential as broad-spectrum anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Activities : Research indicates that triazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
- Clinical Relevance : Triazoles are already utilized in clinical settings as antifungal agents (e.g., fluconazole), indicating the potential for new derivatives like 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid to expand therapeutic options .
Pharmaceutical Applications
This compound serves as a valuable building block in drug discovery:
- Synthesis of New Compounds : The compound can be used to synthesize novel triazole-based pharmaceuticals through click chemistry techniques. This method allows for the rapid assembly of complex molecules with potential therapeutic effects .
- Bioisosteric Replacement : Its structure can serve as a bioisostere for other functional groups in drug design, potentially improving the pharmacokinetic properties of existing drugs .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group enables classic acid-derived transformations:
Triazole Ring Reactivity
The 1,2,3-triazole core participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
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The electron-deficient nature of the triazole (due to the trifluoromethoxy group) favors substitution at the 5-position.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity may be influenced by steric effects from the methoxymethyl substituent .
Click Chemistry
-
While the triazole is typically a product of azide-alkyne cycloaddition, its presence in this compound allows further functionalization via:
Methoxymethyl Group Reactions
The methoxymethyl (-OCH₃) side chain undergoes cleavage or oxidation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Ether Cleavage | HBr/AcOH or BBr₃ in CH₂Cl₂ | Hydroxymethyl derivative |
| Oxidation | KMnO₄ or CrO₃ in acidic conditions | Ketone or carboxylic acid (if further oxidized) |
Aryl Group Influence
The 4-(trifluoromethoxy)phenyl substituent impacts reactivity:
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Electron-withdrawing effects : Stabilizes the triazole ring, reducing nucleophilic attack susceptibility.
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Resistance to hydrolysis : The trifluoromethoxy group remains intact under standard acidic/basic conditions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Hydrazine-mediated cyclization : Reacts with hydrazine hydrate to form triazolopyridazines via intramolecular condensation (80–86% yield in analogs) .
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Thermal cyclization : Heating in polar aprotic solvents (DMF, DMSO) induces ring closure to form bicyclic derivatives .
Stability Under Reaction Conditions
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Thermal stability : Decomposes above 200°C; reactions requiring high temperatures (e.g., cyclizations) require inert atmospheres .
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pH sensitivity : Carboxylic acid protonation/deprotonation alters solubility and reactivity in aqueous media .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Carboxylic acid | High | Esterification, amidation |
| 1,2,3-Triazole | Moderate | Electrophilic substitution, cyclization |
| Methoxymethyl | Low | Cleavage, oxidation |
| 4-(Trifluoromethoxy)phenyl | Very low | Resists most transformations |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation and functionalization steps. For example, triazole formation can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-(trifluoromethoxy)phenyl azide and a methoxymethyl-substituted alkyne precursor. Subsequent hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products .
Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Assign methoxymethyl (δ ~3.3 ppm for OCH₃), trifluoromethoxy (δ ~120–125 ppm for CF₃O), and triazole ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Confirm carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
- X-ray crystallography : Resolve bond angles and dihedral angles between the triazole, phenyl, and methoxymethyl groups (e.g., C–C bond lengths ~1.45–1.50 Å) .
Advanced Methodological Challenges
Q. Q3. How can researchers resolve contradictory bioactivity data in pharmacological studies?
Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:
Q. Q4. What strategies optimize reaction yields for large-scale synthesis?
Advanced methods include:
- Flow chemistry : Enhances heat transfer and reduces side reactions via continuous azide-alkyne cycloaddition .
- Microwave-assisted synthesis : Accelerates cyclocondensation (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
- Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., 1:2 CuSO₄:sodium ascorbate) to improve regioselectivity .
Mechanistic and Structural Insights
Q. Q5. How does the trifluoromethoxy group influence the compound’s electronic properties?
The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This stabilizes the triazole-carboxylic acid conjugate base (pKa ~3.5–4.0), enhancing solubility in polar solvents. DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of +0.52 for -OCF₃, correlating with increased electrophilicity in the triazole ring .
Q. Q6. What crystallographic data reveal about intermolecular interactions?
Single-crystal X-ray studies indicate weak hydrogen bonding (C–H···O, distance ~2.8–3.2 Å) between the carboxylic acid and methoxymethyl groups, stabilizing the lattice structure. Dihedral angles between the triazole and phenyl rings (~12–15°) suggest limited conjugation, which may affect π-π stacking in biological targets .
Pharmacological and Biological Applications
Q. Q7. Which enzymatic targets are most promising for this compound?
Preliminary studies on analogous triazoles suggest activity against:
Q. Q8. How can structure-activity relationship (SAR) studies guide analog design?
Key modifications include:
- Methoxymethyl replacement : Replace with ethoxymethyl to assess steric effects on bioavailability.
- Trifluoromethoxy substitution : Compare with -OCHF₂ or -OCCl₃ to modulate lipophilicity (logP changes by ±0.3–0.5) .
Data Analysis and Computational Tools
Q. Q9. What computational methods predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
